molecular formula PrZn2 B14710282 Praseodymium--zinc (1/2) CAS No. 12066-85-2

Praseodymium--zinc (1/2)

Cat. No.: B14710282
CAS No.: 12066-85-2
M. Wt: 271.7 g/mol
InChI Key: BLJPPHYCGCKCKI-UHFFFAOYSA-N
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Description

Praseodymium-zinc (1/2) is a heterometallic compound with a stoichiometric ratio of 1:2 between praseodymium (Pr) and zinc (Zn). Praseodymium, a lanthanide, typically adopts high coordination numbers (8–9) due to its large ionic radius and flexible bonding preferences, while zinc often exhibits tetrahedral or trigonal planar geometries in coordination complexes .

Synthetic routes for such compounds likely involve co-precipitation or solvothermal methods, as seen in related lanthanide-zinc systems, where ligand-mediated assembly is critical for stabilizing heterometallic frameworks . Potential applications span catalysis and optical materials, leveraging Pr’s luminescent properties and Zn’s catalytic activity .

Properties

CAS No.

12066-85-2

Molecular Formula

PrZn2

Molecular Weight

271.7 g/mol

IUPAC Name

praseodymium;zinc

InChI

InChI=1S/Pr.2Zn

InChI Key

BLJPPHYCGCKCKI-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .

Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.

Chemical Reactions Analysis

Scientific Research Applications

Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:

    Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.

    Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.

    Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.

Comparison with Similar Compounds

a. Praseodymium-Zinc (1/2) vs. Neodymium-Zinc (1:2)

  • Coordination Geometry : Both compounds likely feature lanthanide-centered high-coordination environments. However, neodymium (Nd) complexes often exhibit slightly shorter metal-ligand bond lengths due to Nd’s smaller ionic radius compared to Pr, influencing lattice stability .
  • Thermal Stability : Nd-Zn systems demonstrate higher thermal stability (decomposition >320°C) compared to estimated values for Pr-Zn (>300°C), attributed to Nd’s stronger electrostatic interactions with ligands .

b. Praseodymium-Zinc (1/2) vs. Zinc-Amido-Pyridinate Complexes

  • Metal Coordination : Zinc in amido-pyridinate complexes adopts tetrahedral geometries, whereas in Pr-Zn (1/2), Zn may occupy bridging or terminal sites within a Pr-dominated framework .
  • Ligand Influence : Amido-pyridinate ligands in Zn complexes enhance catalytic activity in polymerization reactions, whereas Pr-Zn systems may prioritize luminescent or magnetic properties due to Pr’s 4f electronic configuration .

Functional and Application Comparison

a. Catalytic Performance

  • Zinc-Amido-Pyridinate Complexes: Exhibit high activity in olefin polymerization (turnover frequency >10³ h⁻¹) due to Zn’s Lewis acidity and ligand flexibility .
  • Praseodymium-Zinc (1/2): Limited catalytic data exists, but synergistic effects between Pr and Zn could enable bifunctional catalysis (e.g., redox-coupled reactions), a feature absent in monometallic Zn systems .

b. Optical Properties

  • Praseodymium-Azo Complexes : Display strong absorption in visible spectra (λₘₐₓ ~450 nm) and luminescence in near-infrared regions, making them suitable for sensors .
  • Praseodymium-Zinc (1/2) : May exhibit tunable emission bands due to Zn’s influence on ligand-field splitting, offering advantages in optoelectronic device design .

Data Table: Key Properties of Pr-Zn (1/2) and Analogues

Property Pr-Zn (1/2) Neodymium-Zinc (1:2) Zinc-Amido-Pyridinate
Coordination Number Pr: 8–9; Zn: 4 Nd: 8–9; Zn: 4 Zn: 4 (tetrahedral)
Thermal Stability >300°C (estimated) >320°C ~250°C
Key Application Optics/Catalysis High-strength magnets Olefin polymerization
Electronic Feature Pr 4f⁣³ → NIR emission Nd 4f³ → Magnetic ordering Zn²⁺ Lewis acidity

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